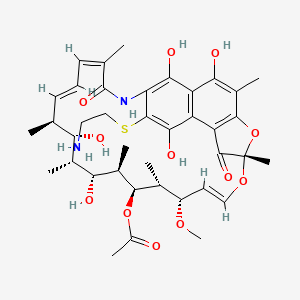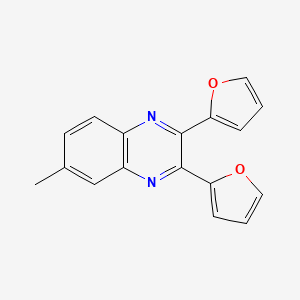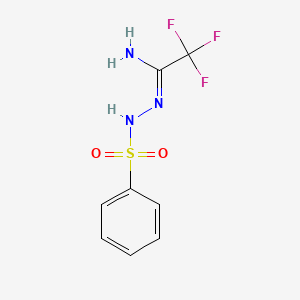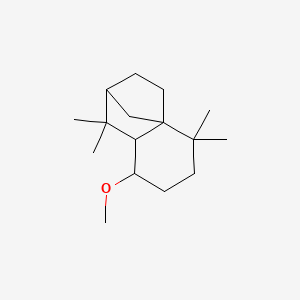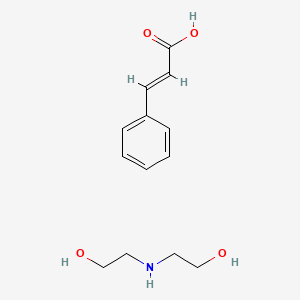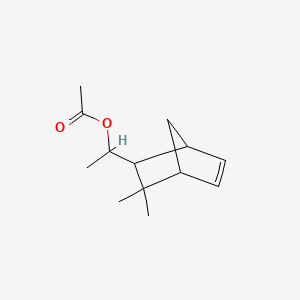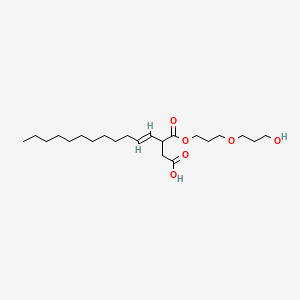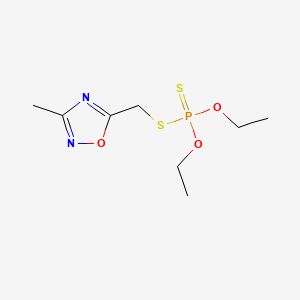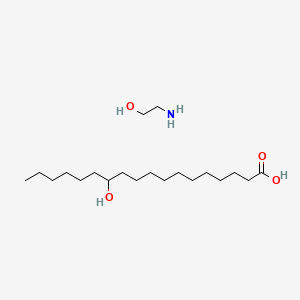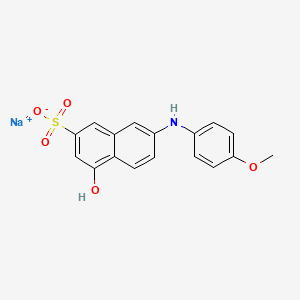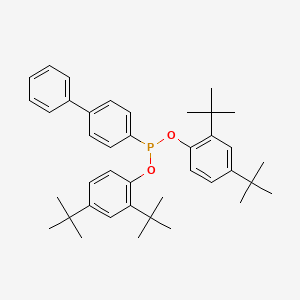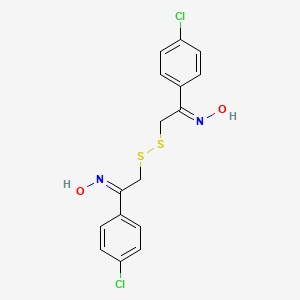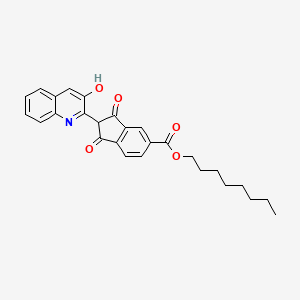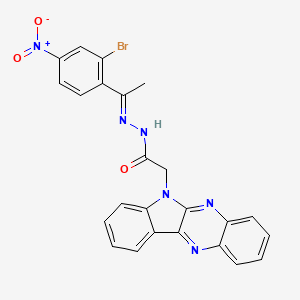
11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-undec-10-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-undec-10-enoate is a synthetic derivative of hydrocortisone, a corticosteroid hormone. This compound is known for its potent anti-inflammatory and immunosuppressive properties. It is used in various medical and scientific applications due to its ability to modulate the immune response and reduce inflammation.
Preparation Methods
The synthesis of 11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-undec-10-enoate typically involves the esterification of hydrocortisone with undec-10-enoic acid. The reaction is carried out under acidic or basic conditions, using catalysts such as sulfuric acid or sodium hydroxide. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial production methods involve large-scale esterification processes, where hydrocortisone is reacted with undec-10-enoic acid in the presence of suitable catalysts. The reaction conditions are optimized to maximize yield and purity, and the product is purified using industrial-scale chromatography or other separation techniques.
Chemical Reactions Analysis
11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-undec-10-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and carboxylic acids.
Scientific Research Applications
11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-undec-10-enoate has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other corticosteroid derivatives and as a reagent in organic synthesis.
Biology: The compound is used in studies related to inflammation, immune response, and cell signaling pathways.
Medicine: It is used in the development of anti-inflammatory and immunosuppressive drugs, as well as in the treatment of conditions such as asthma, allergies, and autoimmune diseases.
Industry: The compound is used in the formulation of topical creams and ointments for the treatment of skin conditions like eczema and psoriasis.
Mechanism of Action
The mechanism of action of 11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-undec-10-enoate involves binding to glucocorticoid receptors in the cytoplasm of target cells. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with specific DNA sequences to regulate the transcription of anti-inflammatory and immunosuppressive genes. This leads to the inhibition of pro-inflammatory cytokines and the suppression of the immune response.
Comparison with Similar Compounds
11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-undec-10-enoate is similar to other corticosteroid compounds such as:
Hydrocortisone: The parent compound, known for its anti-inflammatory and immunosuppressive properties.
Prednisolone: A synthetic corticosteroid with similar anti-inflammatory effects but a different pharmacokinetic profile.
Dexamethasone: A more potent corticosteroid with a longer duration of action compared to hydrocortisone.
The uniqueness of this compound lies in its specific esterification with undec-10-enoic acid, which may confer unique pharmacokinetic properties and therapeutic benefits.
Properties
CAS No. |
85068-43-5 |
|---|---|
Molecular Formula |
C32H48O6 |
Molecular Weight |
528.7 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] undec-10-enoate |
InChI |
InChI=1S/C32H48O6/c1-4-5-6-7-8-9-10-11-12-28(36)38-21-27(35)32(37)18-16-25-24-14-13-22-19-23(33)15-17-30(22,2)29(24)26(34)20-31(25,32)3/h4,19,24-26,29,34,37H,1,5-18,20-21H2,2-3H3/t24-,25-,26-,29+,30-,31-,32-/m0/s1 |
InChI Key |
ODTBRLYUJAOLAZ-RXBLAQSTSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCCCCCCCC=C)O)C)O |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCCCCCCCC=C)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


